4-tert-butyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide
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Description
4-tert-butyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C21H24N2OS and its molecular weight is 352.5g/mol. The purity is usually 95%.
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Biological Activity
4-tert-butyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C21H30N2OS, with a molar mass of approximately 358.54 g/mol. The compound features a complex structure that may contribute to its biological effects.
Property | Value |
---|---|
Molecular Formula | C21H30N2OS |
Molar Mass | 358.54 g/mol |
CAS Number | 444909-29-9 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a compound derived from this class showed significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds were determined through regression analysis, demonstrating their potency in inhibiting cancer cell proliferation.
Case Study: Cytotoxic Activity
A study evaluated the cytotoxic effects of related compounds on HCT116 (colon cancer) and MCF7 (breast cancer) cell lines. The results indicated that the compound exhibited an IC50 value in the low micromolar range, suggesting strong anticancer activity.
The proposed mechanism of action for this compound involves the inhibition of specific kinases involved in cancer cell signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Key Pathways Affected:
- PI3K/Akt Pathway : Inhibition of this pathway is crucial as it plays a significant role in cell survival and growth.
- MAPK Pathway : Targeting this pathway may lead to altered cellular responses to growth factors.
Pharmacological Studies
Pharmacological evaluations have shown that this compound possesses anti-inflammatory properties as well. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in activated macrophages.
Table: Summary of Biological Activities
Properties
IUPAC Name |
4-tert-butyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c1-21(2,3)15-11-9-14(10-12-15)19(24)23-20-17(13-22)16-7-5-4-6-8-18(16)25-20/h9-12H,4-8H2,1-3H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRTWJVLGUHAJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.